molecular formula C17H21N3O2 B2523109 N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049532-50-4

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer B2523109
CAS-Nummer: 1049532-50-4
Molekulargewicht: 299.374
InChI-Schlüssel: HTRNSSMBIAFSPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis and biological evaluation of N-benzylpyrazine-2-carboxamide derivatives, which share a benzyl moiety and a carboxamide group with the compound . The second paper discusses a compound with a benzyl group and a carboxamide functionality as well, although it is part of a hexahydro-1H-1,4-diazepin-6-yl structure . These compounds are of interest due to their biological activities, such as antimycobacterial and antibacterial properties, as well as receptor antagonistic activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides was achieved through aminolysis of acyl chloride, which sometimes led to double substituted series as side products . The second paper describes the synthesis of a racemic mixture of a hexahydro-1H-1,4-diazepin-6-yl compound, which was resolved into its enantiomers through preferential crystallization . These methods highlight the importance of controlling reaction conditions and purification techniques to obtain the desired compounds.

Molecular Structure Analysis

The molecular structures of compounds in the provided papers are characterized using various analytical techniques. The first paper does not detail the structural analysis, but such compounds are typically characterized by spectroscopic methods like infrared spectroscopy and X-ray diffraction . The second paper confirms the racemic nature of the synthesized compound through melting point, solubility, infrared spectrum, and X-ray diffraction pattern, which are standard techniques for determining molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of certain functional groups. For example, the aminolysis reaction in the first paper suggests that the acyl chloride is reactive towards nucleophilic substitution by benzylamine derivatives . The resolution process in the second paper involves preferential crystallization, which is based on the different solubilities of enantiomers in a given solvent . These reactions are crucial for the synthesis and isolation of the desired compounds with specific configurations and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their biological activity and solubility. The first paper reports the antimycobacterial and antibacterial activities of the synthesized compounds, which are related to their chemical structure and the presence of specific functional groups . The second paper discusses the resolution of enantiomers based on their solubility differences in acetone, which is a physical property that can be exploited for purification purposes . These properties are essential for understanding the potential applications of the compounds in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

Studies have utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to support drug discovery programs by investigating the metabolism and disposition of potent inhibitors, including compounds similar to the one of interest. For example, research on HIV integrase inhibitors highlighted the use of 19F-NMR to understand the metabolic fate and excretion balance in rats and dogs, emphasizing the role of metabolism in drug elimination processes (Monteagudo et al., 2007).

Cytotoxicity and Anticancer Activity

The synthesis and characterization of new derivatives have shown cytotoxic activities against various cancer cell lines, demonstrating the potential of related compounds in anticancer research. For instance, the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antimicrobial and Antibacterial Evaluation

Compounds structurally related to N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide have been synthesized and tested for their antimicrobial properties. Research on 3-Substituted N-Benzylpyrazine-2-carboxamide derivatives, for example, demonstrated significant activity against Mycobacterium tuberculosis, as well as antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, without significant cytotoxicity (Semelková et al., 2017).

Inhibition Studies

Investigations into the inhibition of specific enzymes by derivatives similar to the compound of interest have been significant for understanding their potential therapeutic applications. For example, the inhibition of decarboxylase of aromatic amino acids by specific inhibitors has provided insights into the mechanisms of action and potential therapeutic uses of these compounds (Burkard et al., 1964).

Eigenschaften

IUPAC Name

N,N-diethyl-1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-19(5-2)17(22)15-10-11-16(21)20(18-15)12-14-8-6-13(3)7-9-14/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRNSSMBIAFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.